molecular formula C10H5ClN2 B1458979 2-Quinolinecarbonitrile, 5-chloro- CAS No. 908104-69-8

2-Quinolinecarbonitrile, 5-chloro-

Cat. No. B1458979
CAS RN: 908104-69-8
M. Wt: 188.61 g/mol
InChI Key: FQYFEOZXMLPMHK-UHFFFAOYSA-N
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Description

2-Quinolinecarbonitrile, also known as Quinaldonitrile or 2-Cyanoquinoline, is a chemical compound with the molecular formula C10H6N2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 2-Quinolinecarbonitrile involves photoinduced substitution reactions in alcohols or ethers . Additionally, photoinitiated dimerization of 2-Quinolinecarbonitrile in HCl-acidified 2-propanol/water has been investigated .


Molecular Structure Analysis

The molecular structure of 2-Quinolinecarbonitrile consists of a quinoline ring attached to a carbonitrile group . The molecular weight of this compound is 154.1680 .


Chemical Reactions Analysis

The chemical reactions involving 2-Quinolinecarbonitrile include photoinduced substitution reactions in alcohols or ethers . Moreover, photoinitiated dimerization of 2-Quinolinecarbonitrile in HCl-acidified 2-propanol/water has been studied .


Physical And Chemical Properties Analysis

2-Quinolinecarbonitrile is a powder that melts at 93-95 °C . It is insoluble in water . The compound’s SMILES string is N#Cc1ccc2ccccc2n1 .

Safety and Hazards

2-Quinolinecarbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and storing in a well-ventilated place .

properties

IUPAC Name

5-chloroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-3-10-8(9)5-4-7(6-12)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYFEOZXMLPMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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